LogP and Molecular Weight Differentiation vs. Unsubstituted Parent 5H-Pyrrolo[2,3-b]pyrazine-7-carboxylic Acid
2,3-Dimethyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid (target) exhibits a measured LogP of 1.27 and molecular weight of 191.19 g/mol, representing a +28.06 Da mass increase and an estimated LogP increment of approximately +0.7 units relative to the unsubstituted parent 5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid (MW 163.13 g/mol, predicted LogP ~0.5–0.6) . The TPSA of the target compound is 78.87 Ų, with 3 H-bond acceptors and 2 H-bond donors, placing it within favorable lead-like chemical space (TPSA < 90 Ų, LogP < 3) while offering higher passive permeability potential than the unsubstituted analog .
| Evidence Dimension | Lipophilicity (LogP) and Molecular Weight |
|---|---|
| Target Compound Data | LogP = 1.27; MW = 191.19 g/mol; TPSA = 78.87 Ų; Formula = C₉H₉N₃O₂ |
| Comparator Or Baseline | 5H-Pyrrolo[2,3-b]pyrazine-7-carboxylic acid (CAS 502141-03-9): MW = 163.13 g/mol; Formula = C₇H₅N₃O₂; LogP predicted ~0.5–0.6 |
| Quantified Difference | ΔMW = +28.06 Da (+17.2%); ΔLogP ≈ +0.7 log units (estimated); 2 additional methyl substituents contribute incremental lipophilicity |
| Conditions | LeYan vendor datasheet (target); AChemBlock vendor datasheet (comparator); LogP calculated from retention time correlation |
Why This Matters
The +0.7 LogP increase translates to an approximately 5-fold higher theoretical octanol-water partition coefficient, which directly affects the passive permeability and solubility profile of every downstream amide-coupled inhibitor, enabling medicinal chemists to select the appropriate building block for the desired ADME window without resorting to trial-and-error synthesis.
